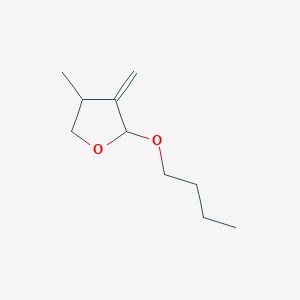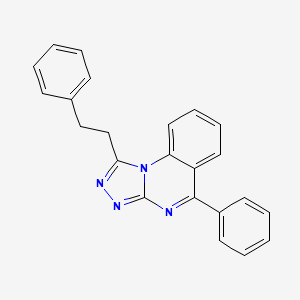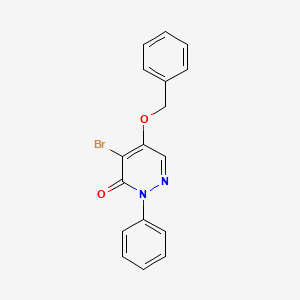
5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with benzyloxy, bromo, and phenyl groups
Preparation Methods
The synthesis of 5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one typically involves multi-step reactions. One common method includes the reaction of 2-chloro-5-bromopyridazine with benzyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . This reaction forms the benzyloxy group on the pyridazine ring.
Chemical Reactions Analysis
5-(Benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Scientific Research Applications
5-(Benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and phenyl groups can enhance binding affinity to these targets, while the bromo group can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(benzyloxy)-4-bromo-2-phenylpyridazin-3(2H)-one include:
2-Benzyloxy-5-bromopyridine: Shares the benzyloxy and bromo substituents but has a pyridine ring instead of a pyridazine ring.
3’-(4-(Benzyloxy)phenyl)-1’-Phenyl-5-(Pyridin-4-Yl)-3,4-Dihydro-1’H,2H-3,4’-Bipyrazole: Contains a benzyloxyphenyl group and is used as an EGFR kinase inhibitor.
2-Benzyloxy-5-bromopyrimidine: Similar structure but with a pyrimidine ring.
These compounds highlight the versatility of the benzyloxy and bromo substituents in different heterocyclic frameworks, each offering unique properties and applications.
Properties
CAS No. |
565156-92-5 |
|---|---|
Molecular Formula |
C17H13BrN2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
4-bromo-2-phenyl-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C17H13BrN2O2/c18-16-15(22-12-13-7-3-1-4-8-13)11-19-20(17(16)21)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
CCDWOIBKFPNCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)
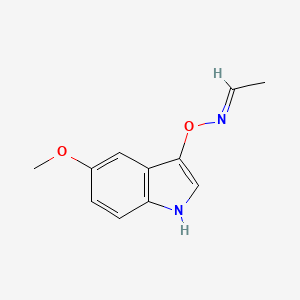
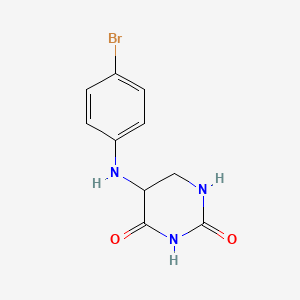
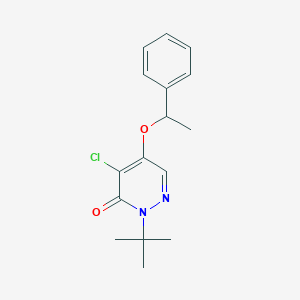
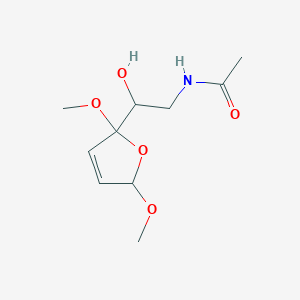
![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)
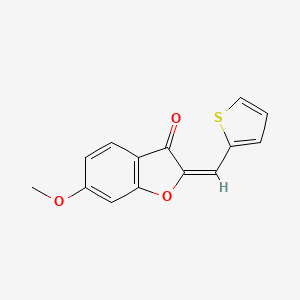

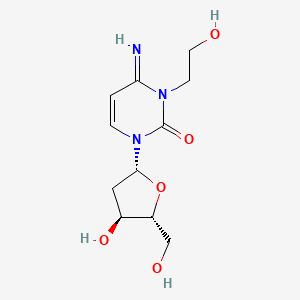

![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B12913194.png)
